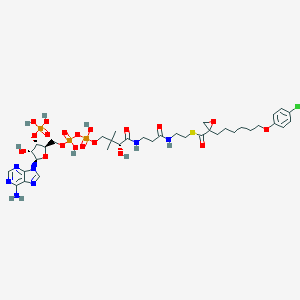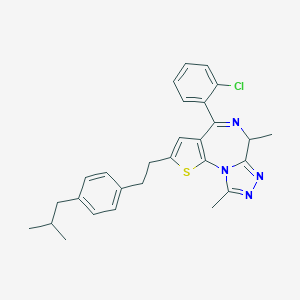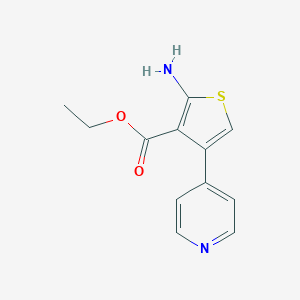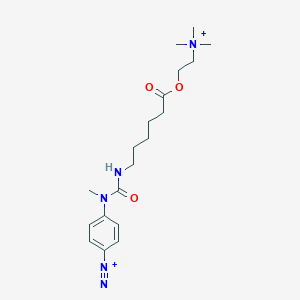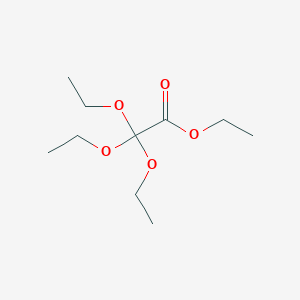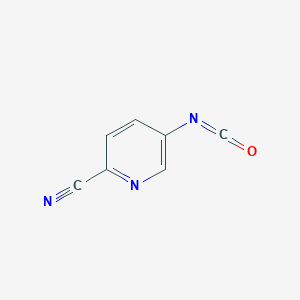
5-Isocyanatopyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 5-Isocyanatopyridine-2-carbonitrile involves various strategies, including the efficient synthesis of derivatives through reactions of amino-imidazole acetonitriles with alkyl and aryl isocyanates, leading to cyclization and the formation of complex structures (Dias et al., 2002). Another synthesis approach involves a Mn(III)-mediated cascade cyclization to construct pyrrolopyridine derivatives through a radical pathway, showcasing the compound's versatility in forming new C-C and C-N bonds (Pei Xu et al., 2019).
Molecular Structure Analysis
The molecular structure and spectroscopic analysis of derivatives show significant insights into the compound's framework. Studies involving X-ray diffraction, mass spectroscopy, and various NMR techniques have characterized the structures of newly synthesized compounds, providing a deeper understanding of their molecular frameworks (A. Vereshchagin et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of 5-Isocyanatopyridine-2-carbonitrile derivatives has been explored through various reactions, including condensations and cyclocondensations that lead to the formation of diverse heterocyclic compounds. These reactions not only highlight the compound's reactivity but also its utility in synthesizing a wide range of biologically and chemically significant molecules (M. Demidov et al., 2021).
Physical Properties Analysis
The physical properties of 5-Isocyanatopyridine-2-carbonitrile and its derivatives, such as melting points, solubility, and crystalline structure, have been determined through various analytical techniques. These properties are crucial for understanding the compound's behavior in different chemical environments and for its application in synthesis (S. A. Halim & M. Ibrahim, 2022).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other compounds, play a vital role in the compound's applications in organic synthesis. Studies have focused on its reactivity towards nucleophiles, electrophiles, and its role in catalyzing various chemical reactions, providing valuable information for its use in complex chemical syntheses (L. N. Tumey et al., 2008).
科学的研究の応用
Novel Synthetic Routes
5-Isocyanatopyridine-2-carbonitrile serves as a precursor in the synthesis of a variety of heterocyclic compounds. It is involved in multicomponent reactions, contributing to the development of novel synthetic pathways for complex molecules. For instance, it has been utilized in the synthesis of pyridine derivatives, showcasing its versatility in creating compounds with potential applications in materials science and pharmaceuticals (Landmesser, Linden, & Hansen, 2008).
Corrosion Inhibition
Research has demonstrated the effectiveness of pyridine carbonitrile derivatives as corrosion inhibitors, highlighting their potential in protecting metals against corrosion in acidic environments. This application is significant in the oil and gas industry, where metal corrosion can lead to substantial economic losses and safety hazards (Ansari, Quraishi, & Singh, 2017).
Anticancer Properties
Some derivatives of 5-Isocyanatopyridine-2-carbonitrile have been explored for their anticancer activities. Synthesis and structural modification of these compounds have led to the identification of molecules with promising anticancer properties, underscoring the potential of these derivatives in the development of new anticancer agents (Abdel-fattah & Elsayed, 2009).
Herbicidal Activity
The structural flexibility of 5-Isocyanatopyridine-2-carbonitrile allows for the synthesis of derivatives with significant herbicidal activity. These compounds offer a sustainable approach to weed management in agriculture, providing a potential alternative to traditional herbicides with less environmental impact (Sun, Huang, Li, Wang, & Luo, 2019).
Molecular Docking Studies
Derivatives of 5-Isocyanatopyridine-2-carbonitrile have been subjected to molecular docking studies to evaluate their interaction with biological targets. These studies are crucial in drug development, as they provide insights into the potential efficacy and mechanism of action of new compounds. This research avenue opens up possibilities for the development of targeted therapies for various diseases (Vereshchagin et al., 2017).
Safety And Hazards
特性
IUPAC Name |
5-isocyanatopyridine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3O/c8-3-6-1-2-7(4-9-6)10-5-11/h1-2,4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFBPXVGHDEQNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N=C=O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isocyanatopyridine-2-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

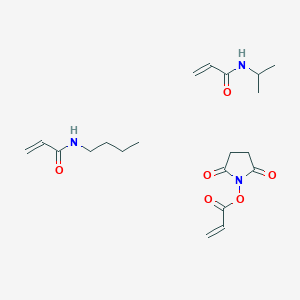
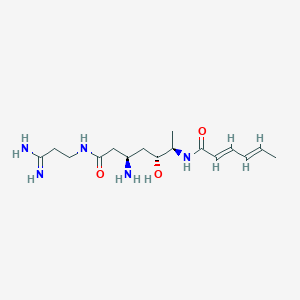
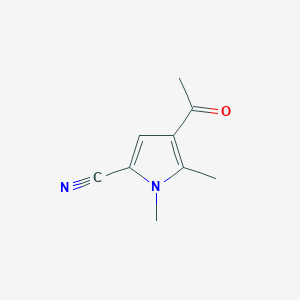
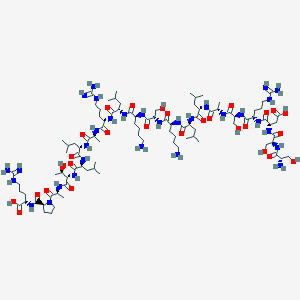
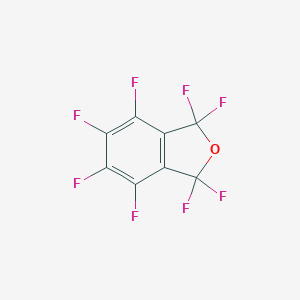
![1H-Pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B39512.png)
